Cas no 1225519-05-0 (3-(2-aminoethyl)-1-(2-methylpropyl)urea)

3-(2-aminoethyl)-1-(2-methylpropyl)urea Chemical and Physical Properties
Names and Identifiers
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- 3-(2-AMINOETHYL)-1-(2-METHYLPROPYL)UREA
- Urea, N-(2-aminoethyl)-N'-(2-methylpropyl)-
- 3-(2-aminoethyl)-1-(2-methylpropyl)urea
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- MDL: MFCD16301007
- Inchi: 1S/C7H17N3O/c1-6(2)5-10-7(11)9-4-3-8/h6H,3-5,8H2,1-2H3,(H2,9,10,11)
- InChI Key: IWNYZPYVDPNKQO-UHFFFAOYSA-N
- SMILES: O=C(NCCN)NCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 114
- XLogP3: -0.2
- Topological Polar Surface Area: 67.2
3-(2-aminoethyl)-1-(2-methylpropyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243141-0.25g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051660-5g |
3-(2-Aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 5g |
¥8218.0 | 2023-04-04 | |
Enamine | EN300-243141-5g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 5g |
$1199.0 | 2023-09-15 | ||
Enamine | EN300-243141-1g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 1g |
$414.0 | 2023-09-15 | ||
Enamine | EN300-243141-0.5g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
Enamine | EN300-243141-10.0g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
Enamine | EN300-243141-0.05g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
Enamine | EN300-243141-10g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 10g |
$1778.0 | 2023-09-15 | ||
Enamine | EN300-243141-1.0g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-243141-0.1g |
3-(2-aminoethyl)-1-(2-methylpropyl)urea |
1225519-05-0 | 95% | 0.1g |
$364.0 | 2024-06-19 |
3-(2-aminoethyl)-1-(2-methylpropyl)urea Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on 3-(2-aminoethyl)-1-(2-methylpropyl)urea
Introduction to 3-(2-aminoethyl)-1-(2-methylpropyl)urea (CAS No: 1225519-05-0)
3-(2-aminoethyl)-1-(2-methylpropyl)urea, identified by its Chemical Abstracts Service (CAS) number 1225519-05-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This urea derivative, characterized by its unique structural motif, has garnered attention due to its potential applications in drug development, particularly as a building block for more complex molecular architectures. The compound’s bifunctional nature, featuring both an aminoethyl side chain and a methylpropyl group attached to the urea core, makes it a versatile intermediate in synthetic chemistry.
The structure of 3-(2-aminoethyl)-1-(2-methylpropyl)urea encompasses a central urea moiety, which is a well-known pharmacophore in medicinal chemistry. The presence of the 2-aminoethyl group at the C-3 position introduces a nucleophilic center that can participate in various chemical reactions, such as condensation, alkylation, or coupling reactions, facilitating the construction of larger molecules. Concurrently, the 2-methylpropyl substituent at the C-1 position contributes to steric and electronic modulation, influencing the compound’s reactivity and solubility profile. This dual functionality makes it an attractive candidate for exploring novel therapeutic agents.
In recent years, there has been growing interest in urea derivatives as pharmacological intermediates due to their ability to form hydrogen bonds and interact with biological targets. The molecular interactions of 3-(2-aminoethyl)-1-(2-methylpropyl)urea have been studied in the context of enzyme inhibition and receptor binding. For instance, modifications of the urea scaffold have been shown to enhance binding affinity and selectivity in target proteins. This has spurred research into optimizing the compound’s structure for improved pharmacokinetic properties and reduced off-target effects.
One of the most compelling aspects of 3-(2-aminoethyl)-1-(2-methylpropyl)urea is its potential role in the development of small-molecule drugs targeting neurological disorders. Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter receptors or inhibiting key enzymes involved in neurodegenerative pathways. The amine functionalities present in the molecule provide opportunities for further derivatization, allowing chemists to fine-tune properties such as lipophilicity and metabolic stability. Such attributes are critical for ensuring that drug candidates progress efficiently through preclinical and clinical trials.
The synthesis of 3-(2-aminoethyl)-1-(2-methylpropyl)urea presents an interesting challenge due to the need for precise functionalization at multiple positions on the urea core. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled more efficient routes to complex urea derivatives. These advances have not only improved yields but also allowed for greater structural diversity, which is essential for drug discovery efforts. The compound’s synthesis often involves multi-step processes that require careful optimization to minimize side reactions and maximize purity.
From a computational chemistry perspective, 3-(2-aminoethyl)-1-(2-methylpropyl)urea has been subjected to extensive molecular modeling studies to elucidate its binding modes with biological targets. Quantum mechanical calculations have provided insights into how subtle changes in its structure can alter binding affinities and selectivity profiles. These computational approaches are increasingly integral to modern drug design pipelines, as they allow researchers to predictably engineer molecules with desired properties before conducting expensive wet-lab experiments.
The pharmaceutical industry has shown particular interest in 3-(2-aminoethyl)-1-(2-methylpropyl)urea due to its potential as a scaffold for antiviral and anticancer agents. Researchers have explored its derivatives as inhibitors of viral proteases or kinases, which are critical targets in combating infectious diseases. Additionally, modifications of the urea moiety have led to compounds with promising antitumor activity by interfering with cell proliferation pathways. Such findings underscore the importance of this class of compounds in addressing unmet medical needs.
Regulatory considerations also play a significant role in the development and commercialization of 3-(2-aminoethyl)-1-(2-methylpropyl)urea-based drugs. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for bringing new therapeutics to market. This involves rigorous testing for toxicity, pharmacokinetics, and interaction profiles across diverse patient populations. The compound’s unique structural features necessitate comprehensive safety assessments to mitigate any potential risks associated with its use.
Future directions in research on 3-(2-aminoethyl)-1-(2-methylpropyl)urea may include exploring its role in emerging therapeutic areas such as precision medicine and immunotherapy. Advances in genetic sequencing technologies have enabled personalized treatment strategies tailored to individual patient profiles, where compounds like this could be repurposed or modified for specific genetic mutations or disease subtypes. Furthermore, its potential application in combination therapies—where multiple drugs are used synergistically—adds another layer of complexity that warrants further investigation.
In conclusion,3-(2-aminoethyl)-1-(2-methylpropyl)urea (CAS No: 1225519-05-0) represents a promising compound with diverse applications in pharmaceutical chemistry and drug development. Its unique structural features make it a valuable intermediate for constructing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic methodologies and computational tools,this compound will likely remain at the forefront of medicinal chemistry innovation, contributing significantly to advancements in human health.
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